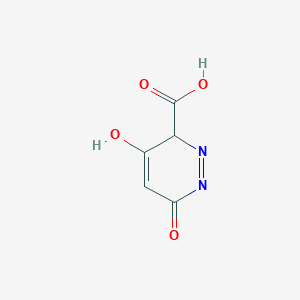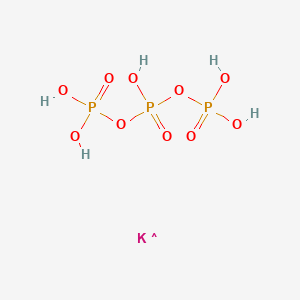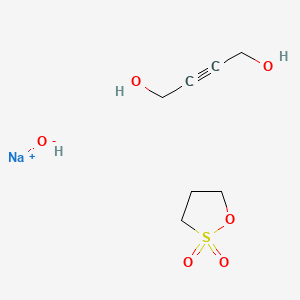
4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-hydroxy-6-oxo-3H-pyridazine-3-carboxylique est un composé hétérocyclique appartenant à la famille des pyridazines. Les pyridazines sont connues pour leurs diverses activités pharmacologiques et sont utilisées dans divers domaines tels que la chimie médicinale, les produits agrochimiques et la science des matériaux .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4-hydroxy-6-oxo-3H-pyridazine-3-carboxylique implique généralement la cyclisation de l’acide α-cétoglutarique pour former l’acide 1,4,5,6-tétrahydro-6-oxo-pyridazine-3-carboxylique, suivie d’une bromination pour produire le composé désiré . Les conditions réactionnelles comprennent souvent l’utilisation d’acétate de cuivre, de carbonate de sodium et de pyridine dans une solution de toluène à des températures élevées .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle. Cela peut inclure l’utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-hydroxy-6-oxo-3H-pyridazine-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion à des états d’oxydation plus élevés.
Réduction : Réduction du groupe céto pour former des dérivés alcooliques.
Substitution : Réactions de substitution nucléophile aux atomes d’azote.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les alcools. Les réactions sont généralement effectuées à des températures et des conditions de pH contrôlées pour garantir la sélectivité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyridazine substitués, qui peuvent présenter des activités pharmacologiques et des propriétés chimiques différentes .
Applications de la recherche scientifique
L’acide 4-hydroxy-6-oxo-3H-pyridazine-3-carboxylique a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Investigé pour son rôle dans le développement de nouveaux agents thérapeutiques, en particulier dans le traitement des maladies inflammatoires et cardiovasculaires.
Industrie : Utilisé dans le développement d’applications agrochimiques et de science des matériaux
Applications De Recherche Scientifique
4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of inflammatory and cardiovascular diseases.
Industry: Utilized in the development of agrochemicals and material science applications
Mécanisme D'action
Le mécanisme d’action de l’acide 4-hydroxy-6-oxo-3H-pyridazine-3-carboxylique implique son interaction avec diverses cibles moléculaires et voies. Il peut inhiber des enzymes telles que la phosphodiestérase, conduisant à des effets anti-inflammatoires et vasodilatateurs. La structure du composé lui permet d’interagir avec plusieurs cibles biologiques, ce qui en fait une molécule polyvalente dans la découverte de médicaments .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyridazinone : Un dérivé de pyridazine avec des activités pharmacologiques similaires.
Pyrimidine : Une autre diazine avec deux atomes d’azote dans le cycle, mais avec des propriétés chimiques différentes.
Unicité
L’acide 4-hydroxy-6-oxo-3H-pyridazine-3-carboxylique est unique en raison de son motif de substitution spécifique, qui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à former des complexes stables avec diverses cibles biologiques en fait un composé précieux en chimie médicinale .
Propriétés
Formule moléculaire |
C5H4N2O4 |
|---|---|
Poids moléculaire |
156.10 g/mol |
Nom IUPAC |
4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1,4,8H,(H,10,11) |
Clé InChI |
QYISNSQGECLZBW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(N=NC1=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12344319.png)

![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12344343.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12344351.png)







